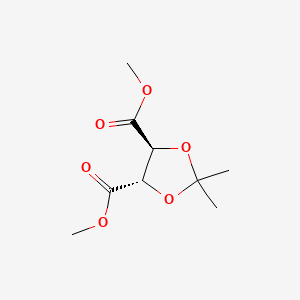

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

Overview

Description

Scientific Research Applications

Catalysis and Synthesis

(Shainyan et al., 2001) explored the transformations of 4,5-substituted (4S,5S)-2,2-dimethyl-1,3-dioxolanes. They found that treated with trifluoromethanesulfonyl chloride in pyridine, it undergoes tandem substitution reactions. This research indicates its utility in complex chemical transformations, particularly in organic synthesis.

Synthon for α,γ-Diketoacid Derivatives

(Banville et al., 2010) discussed the use of (Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one as a versatile synthon for the synthesis of α,γ-diketoacid derivatives. This highlights its role in the synthesis of complex organic compounds.

Chiral Resolution in Medicinal Chemistry

(Jiang et al., 1999) studied the chiral resolution and stereospecificity of 6-phenyl-4-phenylethynyl-1,4-dihydropyridines as selective A(3) adenosine receptor antagonists. They found that esterification with a chiral, protected glycerol moiety, (S)-(+)-2, 2-dimethyl-1,3-dioxolane-4-methanol, allowed the selective crystallization of a pure diastereomer. This indicates its importance in the field of enantioselective synthesis, crucial for developing pharmaceuticals.

High-Yield Synthesis

(Lombardo et al., 2006) demonstrated an efficient, high-yield synthesis method involving 2,2-Dimethyl-4-(2-oxo-5-vinyl[1,3]dioxolan-4-yl)oxazolidine-3-carboxylic acid tert-butyl ester. This work underlines the compound's utility in synthesizing complex molecules efficiently.

Asymmetric Synthesis

(Belokon’ et al., 1998) found that compound (4R,5R)- or (4S,5S)-2,2-dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) catalyzed C-alkylation of aldimine Schiff's bases of alanine esters under phase-transfer catalysis conditions. This highlights its role in asymmetric synthesis, a critical area in modern organic chemistry.

Chemical Transformations and Complex Formation

(Shainyan et al., 2002) focused on the reactions of sodium diphenylamide with 2,2-dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane. The study resulted in new chiral diamines of the dioxolane series, emphasizing its versatility in chemical transformations and complex formation.

Natural Product Synthesis

(Bohman et al., 2011) explored the synthesis of optically active dioxolanes emitted by two Triatoma species. The synthesis involved reacting pure enantiomers of 2,3-pentanediol with 3-pentanone or 2-methylpropanal. This showcases its application in the synthesis and study of natural products.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZOUYVVWUTPNG-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169504 | |

| Record name | 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37031-30-4 | |

| Record name | 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37031-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

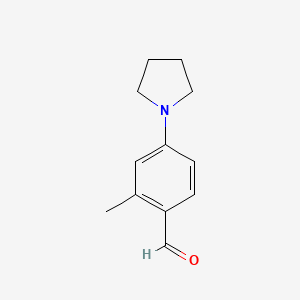

Feasible Synthetic Routes

Q1: What is the significance of (4S,5S)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in the synthesis of C2-symmetric bis-sulfonamide derivatives?

A1: (4S,5S)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate serves as a crucial starting material in the multi-step synthesis of C2-symmetric N,N'-((2R,3R)-2,3-dihydroxybutane-1,4-diyl)bis(N-(2-chloro-3-(trifluoromethyl)benzyl)benzenesulfonamide) derivatives. [] The synthesis begins with the conversion of (4S,5S)-Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate to its corresponding dicarboxamide. This dicarboxamide then undergoes further transformations to ultimately yield the desired C2-symmetric bis-sulfonamide derivatives. These derivatives, possessing a chiral 1,3-dioxolane core, are being investigated for their potential as stereoselective chemotherapeutic agents, particularly against HIV. []

Q2: Can you elaborate on the structure-activity relationship (SAR) studies mentioned in the research and their implications?

A2: The research briefly touches upon the SAR of the synthesized sulfonamide derivatives concerning their hydrogen bond interactions with hydrolase enzymes. [] Although specific details are not provided in the abstract, it highlights that modifications to the sulfonamide structure can influence the strength of hydrogen bond interactions with the target hydrolase. These interactions are crucial for the derivatives' inhibitory activity. Further SAR studies are necessary to elucidate the precise structural features responsible for optimal binding and inhibition of the hydrolase enzyme. This information can guide the development of more potent and selective inhibitors for therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-5-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1298468.png)